2-(3,4-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
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Overview
Description
2-(3,4-Dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups, an oxadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3,4-dimethylphenol, which is then reacted with an appropriate halogenated propanamide under basic conditions to form the phenoxy intermediate.
Oxadiazole Ring Formation: The next step involves the cyclization of a precursor containing the necessary functional groups to form the 1,2,5-oxadiazole ring. This can be achieved through a cyclization reaction using reagents such as hydrazine and carbon disulfide.
Coupling Reaction: Finally, the phenoxy intermediate is coupled with the oxadiazole ring-containing compound under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Products may include 3,4-dimethylphenoxyacetic acid or 3,4-dimethylphenoxyethanol.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Depending on the substituent introduced, products can vary widely, such as brominated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenoxy)acetic acid: Similar in structure but lacks the oxadiazole ring.
N-(4-Methyl-1,2,5-oxadiazol-3-yl)acetamide: Contains the oxadiazole ring but has a simpler acetamide moiety instead of the phenoxy group.
Uniqueness
2-(3,4-Dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is unique due to the combination of its phenoxy group, oxadiazole ring, and propanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C14H17N3O3/c1-8-5-6-12(7-9(8)2)19-11(4)14(18)15-13-10(3)16-20-17-13/h5-7,11H,1-4H3,(H,15,17,18) |
InChI Key |
JABITBGXQQTVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NON=C2C)C |
Origin of Product |
United States |
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